
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiadiazole ring substituted with methyl and methylsulfanyl groups, as well as a carboxamide functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate methyl ketone in the presence of an oxidizing agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Solvent: Polar solvents such as ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the cyclization process
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted thiadiazoles
科学研究应用
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide
- N,2,2-Trimethyl-5-(ethylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide
- N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxylate
Uniqueness
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and methylsulfanyl groups, along with the carboxamide functionality, makes it a versatile compound for various applications.
属性
CAS 编号 |
89578-89-2 |
|---|---|
分子式 |
C7H13N3OS2 |
分子量 |
219.3 g/mol |
IUPAC 名称 |
N,2,2-trimethyl-5-methylsulfanyl-1,3,4-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C7H13N3OS2/c1-7(2)10(5(11)8-3)9-6(12-4)13-7/h1-4H3,(H,8,11) |
InChI 键 |
HMYUKLZPRZALBB-UHFFFAOYSA-N |
规范 SMILES |
CC1(N(N=C(S1)SC)C(=O)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



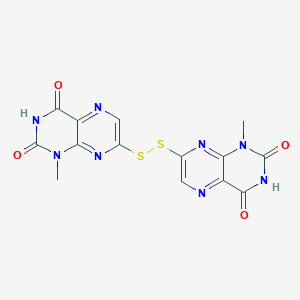
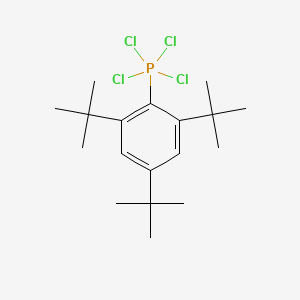
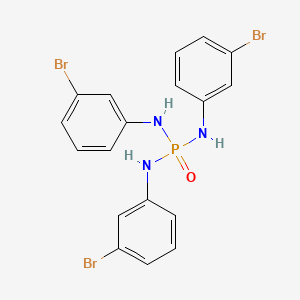
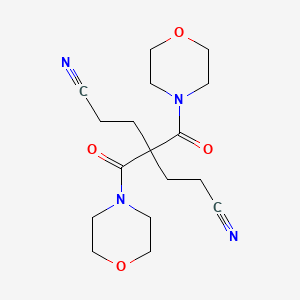
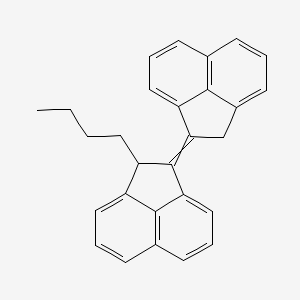
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)

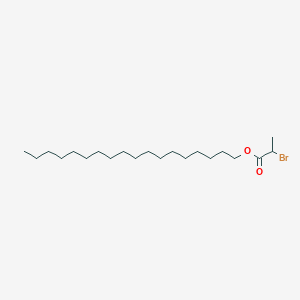
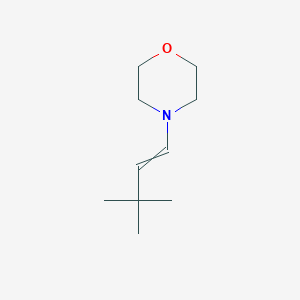
![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)

